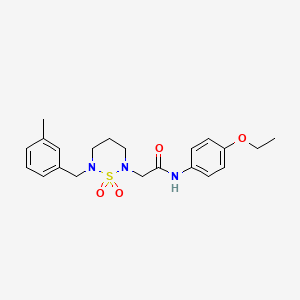

N-(4-ethoxyphenyl)-2-(6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide

Descripción

Propiedades

IUPAC Name |

N-(4-ethoxyphenyl)-2-[6-[(3-methylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S/c1-3-28-20-10-8-19(9-11-20)22-21(25)16-24-13-5-12-23(29(24,26)27)15-18-7-4-6-17(2)14-18/h4,6-11,14H,3,5,12-13,15-16H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFILGCUXKDLOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(4-ethoxyphenyl)-2-(6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide, a complex organic molecule, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C22H25N3O6S

- Molecular Weight : 459.5 g/mol

- CAS Number : 899356-45-7

Structural Features

The compound features:

- An ethoxyphenyl group which may enhance lipophilicity and biological activity.

- A thiadiazinan ring that is known for its diverse pharmacological effects.

- Dioxido groups that could contribute to its reactivity and interaction with biological targets.

Pharmacological Properties

Research indicates that N-(4-ethoxyphenyl)-2-(6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound shows significant antimicrobial properties against various pathogens. Its effectiveness may be attributed to the dioxido and thiadiazinan moieties, which can disrupt microbial cell membranes.

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation in vitro. This effect is likely mediated through the inhibition of pro-inflammatory cytokines.

- Antioxidant Properties : In various assays, the compound has been shown to scavenge free radicals effectively, indicating its potential as an antioxidant agent.

- Cytotoxicity Against Cancer Cells : Initial studies have indicated that this compound can induce apoptosis in certain cancer cell lines, suggesting a possible role in cancer therapy.

The exact mechanisms through which N-(4-ethoxyphenyl)-2-(6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide exerts its effects are still under investigation. However, it is hypothesized that:

- The dioxido group may interact with thiol groups in proteins, leading to altered protein function.

- The thiadiazinan ring could influence cellular signaling pathways involved in inflammation and apoptosis.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of various derivatives of thiadiazinan compounds. N-(4-ethoxyphenyl)-2-(6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide was found to have a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Study 2: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of the compound significantly reduced levels of TNF-alpha and IL-6 in serum after induced inflammation . The results suggest a promising anti-inflammatory profile.

Study 3: Cytotoxicity Assay

In vitro cytotoxicity assays revealed that the compound exhibited IC50 values ranging from 10 to 20 µM against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells . This indicates a strong potential for further development as an anticancer agent.

Aplicaciones Científicas De Investigación

The compound N-(4-ethoxyphenyl)-2-(6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound, supported by relevant case studies and data tables.

Chemical Structure and Synthesis

The chemical structure of N-(4-ethoxyphenyl)-2-(6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide can be represented as follows:

Synthesis Methodology

The synthesis typically involves the reaction of 4-ethoxyphenyl acetamide with 3-methylbenzyl derivatives under controlled conditions to yield the target compound. The use of dioxido-thiadiazinan intermediates is crucial for enhancing the bioactivity of the final product.

Anticancer Potential

Recent studies have indicated that compounds similar to N-(4-ethoxyphenyl)-2-(6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide exhibit significant anticancer activity. For instance, derivatives containing thiadiazine rings have been shown to inhibit cell proliferation in various cancer cell lines.

Case Study:

A study demonstrated that a related thiadiazine derivative exhibited growth inhibition rates of over 70% against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. It is particularly noted for its potential as an inhibitor of acetylcholinesterase and α-glucosidase, making it a candidate for treating conditions such as Alzheimer's disease and Type 2 diabetes.

Data Table: Enzyme Inhibition Studies

Antidiabetic Properties

The potential antidiabetic effects stem from its ability to inhibit α-glucosidase, which plays a critical role in carbohydrate metabolism. By slowing down carbohydrate absorption in the intestines, this compound may help manage blood glucose levels.

Neurological Applications

Given its acetylcholinesterase inhibitory activity, N-(4-ethoxyphenyl)-2-(6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide could be explored as a treatment option for neurodegenerative diseases like Alzheimer's. The modulation of cholinergic activity may enhance cognitive function in affected individuals.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core modifications, substituent variations, and reported biological activities. Below is a detailed analysis:

Core Modifications: Thiadiazinan vs. Imidazothiazole

Compounds with imidazo[2,1-b]thiazole cores (e.g., 5f–5j from ) share the acetamide linkage but differ in their heterocyclic systems. For example:

- 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-chloropyridin-3-yl)acetamide (5f) :

Substituent Variations on the Acetamide Moiety

The 4-ethoxyphenyl group in the target compound contrasts with substituents in other acetamide derivatives:

Pharmacological Activity Trends

- Thiadiazinan Derivatives: 6-[(4R)-4-methyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl]isoquinoline-1-carbonitrile (): A crystalline SARM (selective androgen receptor modulator) with demonstrated androgen receptor binding (IC₅₀ < 100 nM). The 1,1-dioxido group is critical for receptor interaction .

Data Tables: Comparative Analysis of Key Analogs

Key Research Findings and Implications

Synthetic Accessibility : Compounds with simpler substituents (e.g., chlorophenyl, methoxyphenyl) exhibit higher yields (72–81%) compared to more complex analogs (e.g., piperazinyl derivatives at 71%) .

Thermal Stability : Melting points vary significantly with substituents. For instance, chlorophenyl-containing analogs (215–217°C) are more thermally stable than methoxyphenyl derivatives (108–110°C) .

Pharmacological Potential: The 1,1-dioxido thiadiazinan motif in the target compound mirrors SARMs (), suggesting androgen receptor targeting, while acetamide-linked heterocycles () indicate kinase or protease inhibition .

Q & A

What are the optimal synthetic routes for N-(4-ethoxyphenyl)-2-(6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide, and how can reaction conditions be optimized?

Basic Research Question

The synthesis of this compound involves multi-step protocols. A common approach includes:

- Coupling reactions : Utilize chloroacetylated intermediates with potassium carbonate in dimethylformamide (DMF) under stirring at room temperature, monitored by TLC for completion .

- Purification : Precipitation by water addition, followed by recrystallization from ethanol for higher purity .

Optimization Tips : - Adjust stoichiometric ratios (e.g., 1.5:1 molar ratio of chloroacetylated intermediate to precursor) to minimize side products .

- Explore alternative solvents (e.g., acetonitrile) to improve yield and reduce DMF-related toxicity.

How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?

Advanced Research Question

Methodological Approach :

- NMR Analysis : Use H and C NMR to confirm substituent positions, particularly the ethoxyphenyl and 3-methylbenzyl groups. Cross-validate with 2D NMR (COSY, HSQC) for connectivity .

- X-ray Crystallography : Determine bond angles and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) to validate the 1,2,6-thiadiazinan-1,1-dioxide ring conformation .

Data Contradictions : Discrepancies in torsion angles (e.g., nitro group twist in analogs) can arise from crystal packing effects; use computational modeling (DFT) to compare experimental vs. theoretical geometries .

What experimental design considerations are critical for evaluating the hypoglycemic activity of this compound in vivo?

Basic Research Question

Key Parameters :

- Animal Models : Use Wistar albino mice for dose-response studies (e.g., 50–200 mg/kg) with glucose tolerance tests .

- Controls : Include metformin as a positive control and vehicle (e.g., carboxymethyl cellulose) for baseline comparison.

Endpoint Metrics : Monitor blood glucose levels, liver/kidney function markers (ALT, creatinine), and histopathology to assess efficacy and toxicity .

How can researchers address discrepancies in reported bioactivity across structural analogs of this compound?

Advanced Research Question

Root Causes :

- Substituent effects (e.g., 4-ethoxy vs. 4-methoxy groups) altering pharmacokinetics or target binding .

- Variability in assay conditions (e.g., cell lines, incubation times).

Resolution Strategies : - Conduct head-to-head comparisons under standardized protocols.

- Use molecular docking to predict binding affinities to targets like PPAR-γ or α-glucosidase, correlating with experimental IC values .

What analytical methods are recommended for purity assessment and stability profiling?

Basic Research Question

Purity Analysis :

- HPLC : Use a C18 column with UV detection (λ = 255 nm) and acetonitrile/water gradient elution .

- Elemental Analysis : Validate %C, %H, %N against theoretical values (deviation < 0.4%) .

Stability Studies : - Store at -20°C in amber vials to prevent photodegradation. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .

How should toxicity studies be designed to balance efficacy and safety in preclinical models?

Advanced Research Question

Protocol Design :

- Acute Toxicity : Administer escalating doses (10–2000 mg/kg) to rodents, observing mortality and behavioral changes for 14 days .

- Subchronic Toxicity : Daily dosing (28 days) with hematological, biochemical, and histopathological analyses.

Mitigation Strategies : If hepatotoxicity is observed, modify the 3-methylbenzyl group to reduce metabolic activation .

What computational tools can predict the metabolic pathways of this compound?

Advanced Research Question

Methodology :

- In Silico Metabolism : Use software like ADMET Predictor™ or SwissADME to identify likely Phase I (oxidation at the ethoxy group) and Phase II (glucuronidation) pathways.

- Docking Simulations : Map interactions with cytochrome P450 isoforms (e.g., CYP3A4) to anticipate drug-drug interactions .

How can intermediates in the synthesis of this compound be characterized to ensure reproducibility?

Basic Research Question

Key Steps :

- Intermediate Isolation : Purify via column chromatography (silica gel, ethyl acetate/hexane) and characterize using FT-IR (e.g., C=O stretch at ~1650 cm) .

- Mass Spectrometry : Confirm molecular ions (e.g., [M+H]) with HRMS, ensuring < 5 ppm error .

What strategies improve the solubility and bioavailability of this compound for in vivo studies?

Advanced Research Question

Approaches :

- Salt Formation : Test hydrochloride or sodium salts to enhance aqueous solubility .

- Nanoparticle Formulation : Use PLGA or liposomal carriers to increase plasma half-life .

How can researchers validate target engagement in mechanistic studies?

Advanced Research Question

Experimental Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.